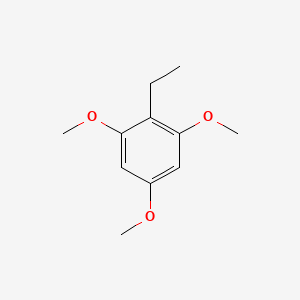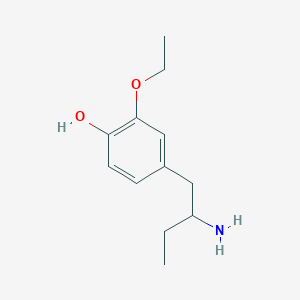
4-(2-Aminobutyl)-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminobutyl)-2-ethoxyphenol: is an organic compound that features an aminobutyl group attached to a phenol ring, which is further substituted with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminobutyl)-2-ethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Ethoxylation: The phenol is ethoxylated using ethyl bromide in the presence of a base such as potassium carbonate.
Amination: The ethoxylated phenol is then subjected to a nucleophilic substitution reaction with 2-aminobutane under basic conditions to introduce the aminobutyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Aminobutyl)-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride can be used to activate the phenol for further substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted phenols and amines.
Applications De Recherche Scientifique
Chemistry: 4-(2-Aminobutyl)-2-ethoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins, where it imparts specific properties such as increased flexibility and durability.
Mécanisme D'action
The mechanism of action of 4-(2-Aminobutyl)-2-ethoxyphenol involves its interaction with biological targets such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-(2-Aminobutyl)-2,5-dimethoxyphenol
- 4-(2-Aminobutyl)-2-methoxyphenol
- 4-(2-Aminobutyl)-2-hydroxyphenol
Comparison: 4-(2-Aminobutyl)-2-ethoxyphenol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The ethoxy group can also affect the compound’s ability to cross biological membranes, potentially enhancing its efficacy in medicinal applications.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
4-(2-aminobutyl)-2-ethoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-3-10(13)7-9-5-6-11(14)12(8-9)15-4-2/h5-6,8,10,14H,3-4,7,13H2,1-2H3 |
Clé InChI |
AQCBTOLQODMENC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC(=C(C=C1)O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



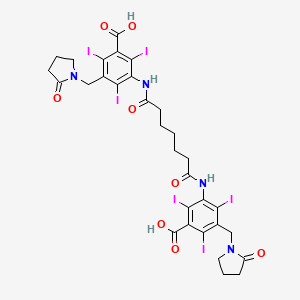
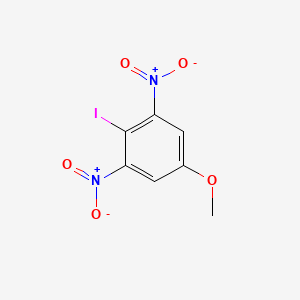
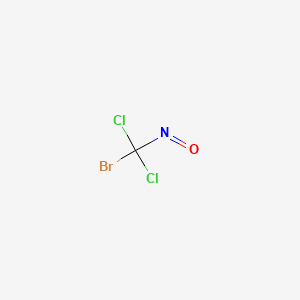
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

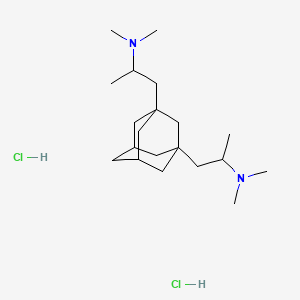
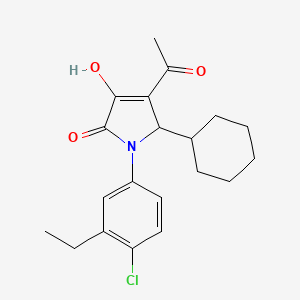

![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
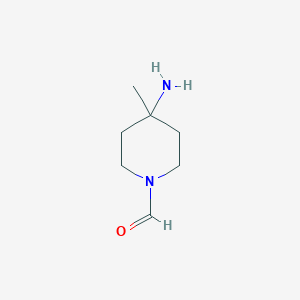
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
